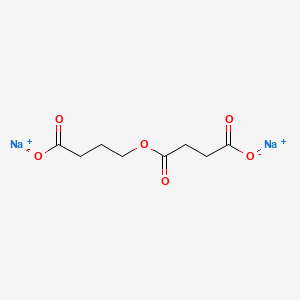
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a carboxypropoxy group and an oxobutanoic acid moiety. It is often used in research due to its reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the esterification of 4-oxobutanoic acid with 3-carboxypropyl alcohol, followed by neutralization with sodium hydroxide to form the disodium salt. The reaction conditions often include the use of a catalyst, such as sulfuric acid, and heating to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pH, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The carboxypropoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. Its carboxypropoxy group can interact with active sites of enzymes, altering their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(D-3-amino-3-carboxypropoxy)phenylglyoxylic acid oxime: This compound shares a similar carboxypropoxy group but differs in its overall structure and functional groups.
2-(1-Oxo-3-Carboxypropoxy)-Methyl-5,10,15,20-Tetraphenylporphin: Another compound with a carboxypropoxy group, used in photodynamic therapy research.
Uniqueness
4-(3-Carboxypropoxy)-4-oxobutanoic Acid Disodium Salt is unique due to its specific combination of functional groups, which confer distinct reactivity and potential biological activity. Its disodium salt form enhances its solubility in water, making it suitable for various aqueous applications.
Eigenschaften
Molekularformel |
C8H10Na2O6 |
|---|---|
Molekulargewicht |
248.14 g/mol |
IUPAC-Name |
disodium;4-(3-carboxylatopropoxy)-4-oxobutanoate |
InChI |
InChI=1S/C8H12O6.2Na/c9-6(10)2-1-5-14-8(13)4-3-7(11)12;;/h1-5H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
InChI-Schlüssel |
GQHLOWBTHDQCBD-UHFFFAOYSA-L |
Kanonische SMILES |
C(CC(=O)[O-])COC(=O)CCC(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


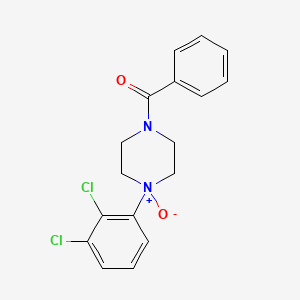
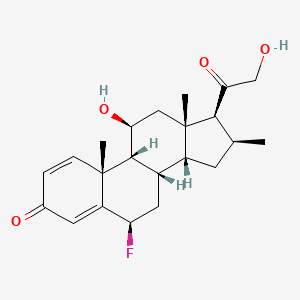
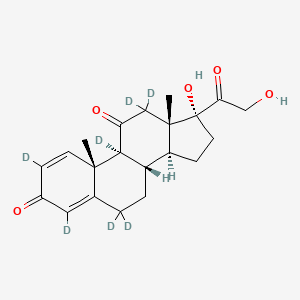
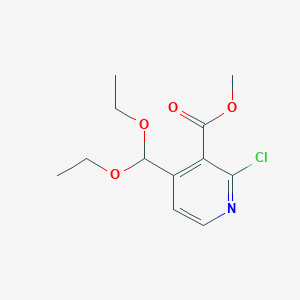
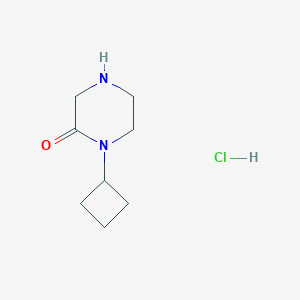
![2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea](/img/structure/B13847661.png)
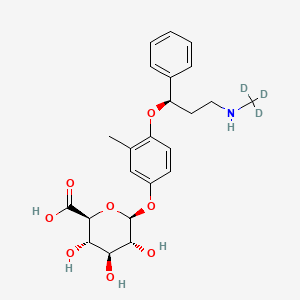
![7-[(2S,5R)-5-[(2S,5R)-5-[(2S,5R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-methylchromen-2-one](/img/structure/B13847664.png)
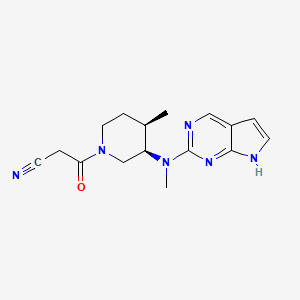
![3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide](/img/structure/B13847673.png)


![tert-butyl 3-[3-(methoxycarbonyl)phenyl]-6-nitro-1H-indazole-1-carboxylate](/img/structure/B13847684.png)
![5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13847693.png)
